![molecular formula C20H21N3OS B2793576 6-Methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897467-75-3](/img/structure/B2793576.png)
6-Methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole
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Description
6-Methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is a benzothiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Scientific Research Applications
Antibacterial Activity
A structurally similar compound, 3-(Piperazin-1-yl)-1,2-benzothiazole, has been synthesized and evaluated for its antibacterial activity . One of the synthesized compounds showed good activity against Bacillus subtilis and Staphylococcus aureus .
Drug Design and Synthesis
The compound can be used in the design and synthesis of new drugs . The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .
Antifungal Agents
A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents . This suggests that “6-Methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole” could also have potential as an antifungal agent.
Antipsychotic Drug Substances
3-(Piperazin-1-yl)-1,2-benzothiazole and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that “6-Methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole” could have similar applications.
Antiviral Agents
Piperazine derivatives have a wide range of biological activities such as antiviral . This suggests that “6-Methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole” could potentially be used as an antiviral agent.
Anti-HIV-1 Agents
Piperazine derivatives have shown anti-HIV-1 activity . This suggests that “6-Methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole” could potentially be used as an anti-HIV-1 agent.
properties
IUPAC Name |
1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-15-7-8-17-18(13-15)25-20(21-17)23-11-9-22(10-12-23)19(24)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVHKNJRXKGXFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone |
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